molecular formula C18H13N3O3 B14943134 1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

Cat. No.: B14943134
M. Wt: 319.3 g/mol
InChI Key: QMGJCXRBJRULCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a complex organic compound that belongs to the class of naphthoquinone derivatives This compound is characterized by its unique triazole ring fused to a naphthoquinone structure, which imparts distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves multi-step organic reactions. One common method includes the cycloaddition of azides with alkynes to form the triazole ring, followed by oxidation to introduce the naphthoquinone moiety. The reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and solvents like acetonitrile (MeCN) to facilitate the cycloaddition .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques that optimize yield and purity. Key process improvements include the use of inexpensive catalysts like copper(II) oxide (Cu2O) and the reduction of reagent quantities to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve controlled temperatures and specific solvents to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide involves its interaction with molecular targets such as dihydroorotate dehydrogenase (DHODH). By inhibiting DHODH, the compound disrupts pyrimidine biosynthesis, leading to reduced cell proliferation. Additionally, it induces the production of reactive oxygen species (ROS), causing oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is unique due to its combination of a triazole ring and a naphthoquinone structure, which imparts distinct reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione

InChI

InChI=1S/C18H13N3O3/c1-11-6-8-12(9-7-11)10-20-16-15(19-21(20)24)17(22)13-4-2-3-5-14(13)18(16)23/h2-9H,10H2,1H3

InChI Key

QMGJCXRBJRULCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.